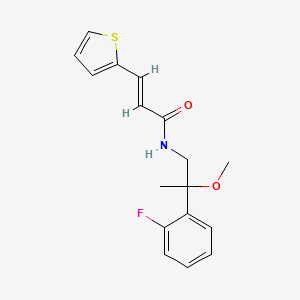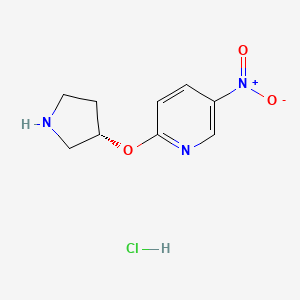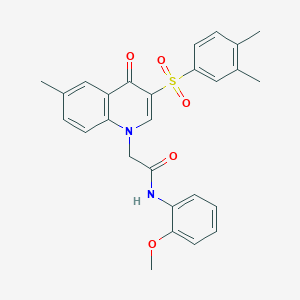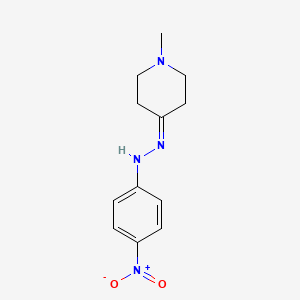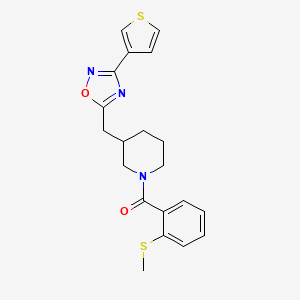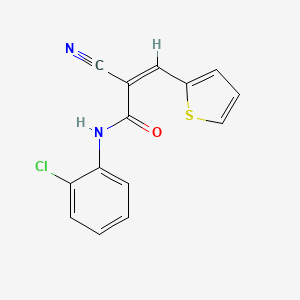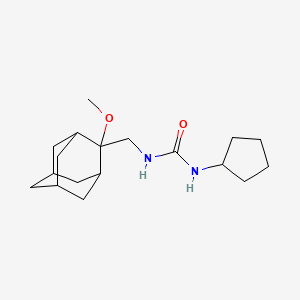![molecular formula C10H9N3O B2981983 2-[(Pyridin-3-yl)methoxy]pyrazine CAS No. 2201394-44-5](/img/structure/B2981983.png)
2-[(Pyridin-3-yl)methoxy]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
2-[(Pyridin-3-yl)methoxy]pyrazine: derivatives, particularly those within the pyrrolopyrazine class, have been shown to possess significant antimicrobial properties . These compounds can be synthesized through various methods, including cyclization and ring annulation, to create molecules that inhibit the growth of bacteria and other microorganisms.
Anti-inflammatory Properties
The pyrrolopyrazine scaffold, which includes 2-[(Pyridin-3-yl)methoxy]pyrazine , is known for its anti-inflammatory effects. This makes it a potential candidate for the development of new anti-inflammatory drugs .
Antiviral Uses
Compounds with the pyrrolopyrazine structure have exhibited antiviral activities. This suggests that 2-[(Pyridin-3-yl)methoxy]pyrazine could be used in the synthesis of antiviral medications, particularly as a scaffold for drug discovery research .
Antifungal Applications
Similar to their antimicrobial action, pyrrolopyrazine derivatives, including 2-[(Pyridin-3-yl)methoxy]pyrazine , have shown promise in treating fungal infections due to their antifungal properties .
Antioxidant Effects
The antioxidant capacity of pyrrolopyrazine derivatives is another area of interest. These compounds can neutralize free radicals, suggesting a role for 2-[(Pyridin-3-yl)methoxy]pyrazine in the development of antioxidant therapies .
Antitumor and Kinase Inhibitory Activity
2-[(Pyridin-3-yl)methoxy]pyrazine: derivatives have been found to exhibit antitumor properties and kinase inhibitory activity. This indicates their potential use in cancer treatment, where they can inhibit the growth of cancer cells and interfere with cellular signaling pathways .
Mecanismo De Acción
Target of Action
Pyrazine derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces. These interactions may induce conformational changes in the target proteins, altering their activity .
Biochemical Pathways
Pyrazine derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple pathways .
Result of Action
Given the biological activities associated with pyrazine derivatives, it is plausible that the compound could have diverse effects at the molecular and cellular levels .
Action Environment
The action of 2-[(Pyridin-3-yl)methoxy]pyrazine may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . These factors can affect the compound’s stability, efficacy, and interaction with its targets.
Propiedades
IUPAC Name |
2-(pyridin-3-ylmethoxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-9(6-11-3-1)8-14-10-7-12-4-5-13-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDCSKZVSGIDKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

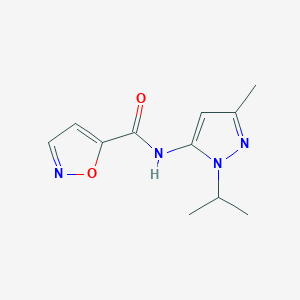
![N-(Furan-2-ylmethyl)-N'-[(4-thiophen-3-ylthiophen-2-yl)methyl]oxamide](/img/structure/B2981903.png)
![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(1-(3-methoxyphenyl)ethyl)acetamide](/img/structure/B2981905.png)
![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2981906.png)
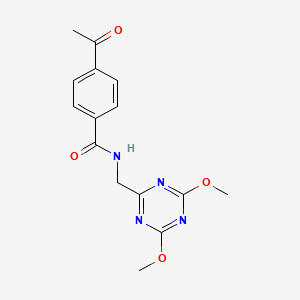
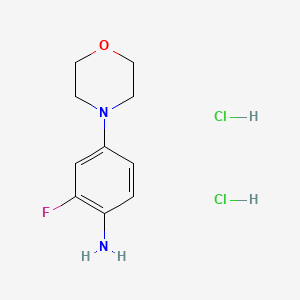
![2-[(2,5-Dimethylfuran-3-yl)methyl-(1-methylpyrazol-3-yl)amino]ethanesulfonyl fluoride](/img/structure/B2981911.png)
